6-Bromopyridine-2-carbaldehyde
CAS No.: 34160-40-2
Cat. No.: VC20761577
Molecular Formula: C6H4BrNO
Molecular Weight: 186.01 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34160-40-2 |
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Molecular Formula | C6H4BrNO |
Molecular Weight | 186.01 g/mol |
IUPAC Name | 6-bromopyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H |
Standard InChI Key | QWFHFNGMCPMOCD-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1)Br)C=O |
Canonical SMILES | C1=CC(=NC(=C1)Br)C=O |
Chemical Identity and Nomenclature
6-Bromopyridine-2-carbaldehyde is identified by the CAS registry number 34160-40-2 and possesses the molecular formula C6H4BrNO with a molecular weight of 186.01 . The compound is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 608-952-4 . Several synonyms exist for this compound in the chemical literature, including:
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6-Bromopyridine-2-carboxaldehyde
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6-Bromo-2-formylpyridine
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6-Bromo-2-pyridine carboxaldehyde
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6-Bromopyridine-2-barboxaldehyde
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2-Bromopyridine-6-carboxaldehyde
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2-Bromo-6-formylpyridine
Physical and Chemical Properties
The compound is characterized as air sensitive, requiring appropriate storage conditions to maintain its integrity .
Solubility Profile
Understanding the solubility characteristics of 6-Bromopyridine-2-carbaldehyde is essential for its application in various chemical processes. The compound exhibits selective solubility in organic solvents while remaining insoluble in water, as detailed in Table 2.
Table 2: Solubility Profile of 6-Bromopyridine-2-carbaldehyde
Solvent | Solubility | Reference |
---|---|---|
Dichloromethane | Soluble | |
Ether | Soluble | |
Ethyl Acetate | Soluble | |
Methanol | Slightly soluble | |
Chloroform | Sparingly soluble | |
Water | Insoluble |
This solubility profile influences the choice of reaction media and purification techniques when working with this compound.
These safety designations highlight the need for appropriate personal protective equipment, proper ventilation, and careful waste disposal when working with this compound.
Synthetic Applications and Reactivity
6-Bromopyridine-2-carbaldehyde serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds and ligands. Its utility stems from the presence of two reactive functional groups—the bromine substituent and the aldehyde group—which can participate in a variety of transformations.
Synthetic Utility
The compound is employed in several significant synthetic applications:
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It functions as an intermediate in the synthesis of various pyridine derivatives .
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It serves as a crucial building block for the preparation of Tris[(pyridyl)methyl]amine ligands, which have applications in coordination chemistry and catalysis .
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It is utilized in rhodium-catalyzed, reductive aldol coupling reactions with divinyl ketones, leading to the formation of syn β-hydroxyenones .
These applications highlight the compound's importance in both fundamental organic synthesis and specialized applications in catalysis and materials science.
Reactivity Profile
The reactivity of 6-Bromopyridine-2-carbaldehyde is primarily dictated by its two functional groups:
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The aldehyde group can participate in typical carbonyl reactions, including condensation reactions, reductions, oxidations, and nucleophilic additions.
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The bromine substituent enables metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Negishi couplings), allowing for the introduction of various carbon-based substituents at the 6-position.
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The pyridine nitrogen can participate in coordination chemistry, particularly in the presence of metal ions, and can undergo quaternization reactions.
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